Product packaging for Chitooctaose Hydrochloride(Cat. No.:)

Chitooctaose Hydrochloride

Cat. No.: B1162090
M. Wt: 1598.94
Attention: For research use only. Not for human or veterinary use.
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Description

Chitooctaose Hydrochloride is a well-defined chitooligosaccharide (COS) consisting of eight D-glucosamine units linked by β-(1→4) glycosidic bonds, presented in its hydrochloride salt form for enhanced solubility and stability in aqueous solutions . As part of the COS family—oligomers with a degree of polymerization (DP) below 20 and an average molecular weight under 3.9 kDa—this compound offers superior water solubility across a wide pH range compared to high-molecular-weight chitosan, making it exceptionally suitable for physiological research . This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Main Research Applications & Value Researchers value this compound for its potential across diverse scientific fields. Its bioactivities are closely tied to its defined structure, including its degree of polymerization (DP=8), high degree of deacetylation, and cationic nature . Key areas of investigation include: - Antimicrobial & Antiparasitic Research : COS exhibit broad-spectrum activity against bacteria, fungi, and parasites like Trypanosoma cruzi and Leishmania species. The proposed mechanism involves the cationic oligomers binding to anionic microbial cell surfaces, disrupting membrane integrity and causing leakage of intracellular components . - Immunology & Oncology Studies : COS demonstrate immunostimulating effects, such as macrophage activation, and have shown potential to inhibit tumor growth and metastasis in experimental models . - Bone & Metabolic Health : Studies suggest COS can enhance calcium absorption and improve bone strength in models of osteoporosis, and may also exhibit hypocholesterolemic effects . - Drug Delivery & Biomaterials : Its solubility and biocompatibility make it a promising candidate for developing hydrogels, nanoparticle vectors for gene delivery, and advanced wound-dressing materials . Mechanism of Action The primary mechanism of action is attributed to its positively charged amino groups, which readily interact with negatively charged components on cell membranes, such as those found in microorganisms and cancer cells . This interaction can trigger a cascade of events, including membrane permeabilization, induction of reactive oxygen species, and activation of defense-related genes and enzymes in plants and mammals . The specific activity is highly influenced by its physicochemical properties, and the defined structure of this compound provides a consistent and reliable tool for elucidating these structure-function relationships in scientific research.

Properties

Molecular Formula

C₄₈H₉₀N₈O₃₃·8[HCl]

Molecular Weight

1598.94

Synonyms

Chitooctaose 8HCl;  Chitooctaose Octahydrochloride;  Chitosan Octamer

Origin of Product

United States

Advanced Synthetic and Preparative Methodologies for Chitooctaose Hydrochloride

Enzymatic Depolymerization Techniques for Controlled Chitooctaose (B12847682) Hydrochloride Production

Enzymatic methods for the production of chitooligosaccharides, including chitooctaose, are favored due to their high specificity and mild reaction conditions, which align with green chemistry principles. mdpi.comresearchgate.netwesleyan.edu These biocatalytic processes offer precise control over the final product composition. mdpi.comresearchgate.net

Specific Chitosanases and Their Substrate Specificity for Octamer Generation

The enzymatic depolymerization of chitosan (B1678972) is primarily achieved using chitosanases (EC 3.2.1.132), which are glycoside hydrolases that specifically catalyze the endo-hydrolysis of β-1,4-glycosidic bonds between D-glucosamine units of chitosan. researchgate.net The selection of a chitosanase with appropriate substrate specificity is paramount for selectively generating chitooctaose.

Chitosanases are classified into several glycoside hydrolase (GH) families, including GH5, GH7, GH8, GH46, GH75, and GH80. nih.gov Enzymes from different families exhibit distinct modes of action and substrate preferences, which can be leveraged for controlled production of specific oligomers. For instance, some chitosanases preferentially cleave glycosidic bonds adjacent to N-acetyl-D-glucosamine residues, while others act on linkages between D-glucosamine units. researchgate.net The degree of deacetylation (DDA) of the parent chitosan is a critical factor, as it influences the substrate-binding and catalytic efficiency of the enzyme. nih.gov For example, the activity of chitosanase from Streptomyces sp. N174 increases with a decreasing degree of acetylation of the chitosan substrate. sigmaaldrich.com

Research has focused on identifying and characterizing chitosanases that yield a high proportion of specific oligomers. For example, a chitosanase from Bacillus sp. strain KCTC 0377BP has been shown to produce a range of chitosan oligosaccharides, primarily from chitotriose to chitooctaose. nih.gov Similarly, a novel GH46 chitosanase from Streptomyces lydicus S1 has been utilized for the controllable preparation of chitooligosaccharides with desired degrees of polymerization (DP) of 2-6 by adjusting the enzyme concentration. frontiersin.org The endo-type chitosanase from Paenibacillus elgii is known to hydrolyze chitosan into low-molecular-weight chitooligosaccharides. mdpi.com

Optimization of Biocatalytic Processes for Yield and Purity of Chitooctaose Hydrochloride

Optimizing the biocatalytic process is crucial for maximizing the yield and purity of the target chitooctaose. mdpi.comdtu.dk Key parameters that are manipulated include temperature, pH, enzyme-to-substrate ratio, and reaction time. researchgate.net

The optimal pH and temperature for chitosanase activity vary depending on the microbial source. For instance, the chitosanase from Streptomyces sp. N174 has an optimal pH of 5.5 and an optimal temperature of 65°C for a 10-minute reaction. sigmaaldrich.com A study using a GH family 46 chitosanase from Paenibacillus elgii TKU051 determined the optimal conditions for chitosan hydrolysis to be a pH of 5.5, a temperature of 58.3°C, an enzyme-to-substrate ratio of 118.494 U/g, and an incubation time of 6.821 hours, as determined by response surface methodology. mdpi.com By carefully controlling these conditions, the degradation of the target oligomer can be minimized, leading to a higher yield of chitooctaose.

Table 1: Optimized Parameters for Enzymatic Production of Chitooligosaccharides
Enzyme SourceOptimal pHOptimal Temperature (°C)Key Findings
Streptomyces sp. N1745.565Activity increases with decreasing acetylation of chitosan.
Bacillus sp. KCTC 0377BP4.0 - 6.060Produces a range of oligosaccharides from chitotriose to chitooctaose.
Paenibacillus elgii TKU0515.558.3Optimized for high yield of low-molecular-weight chitooligosaccharides.
Streptomyces lydicus S16.050Controllable production of chitooligosaccharides with DP 2-6.

Chemical Degradation Approaches for this compound Synthesis

Chemical degradation, particularly acid hydrolysis, is a widely used method for the depolymerization of chitosan to produce chitooligosaccharides. mdpi.comnih.gov This approach offers advantages in terms of cost-effectiveness and scalability for industrial production. rsc.orgresearchgate.net

Controlled Acid Hydrolysis Protocols for Defined Degree of Polymerization

Controlled acid hydrolysis involves the use of acids such as hydrochloric acid (HCl) to cleave the glycosidic bonds in the chitosan polymer chain. researchgate.netump.edu.my The degree of polymerization of the resulting oligosaccharides is controlled by manipulating the reaction conditions, including acid concentration, temperature, and reaction time. nih.govresearchgate.net

Hydrolysis with dilute HCl is a common industrial practice due to its simplicity and high yield. ump.edu.my For instance, using 2M HCl can result in a high average depolymerization yield of 87%. ump.edu.my The rate of acid-catalyzed degradation is influenced by the fraction of acetylated units (FA), with the initial degradation rate increasing in direct proportion to the FA. nih.gov Acid hydrolysis is highly specific to the cleavage of glycosidic linkages involving N-acetylglucosamine residues (A-A and A-D) compared to those involving only glucosamine residues (D-D and D-A). nih.gov

Green Chemistry Principles in this compound Synthesis

While effective, traditional acid hydrolysis often involves harsh chemicals and can generate environmental waste. nih.gov In line with the principles of green chemistry, efforts are being made to develop more environmentally benign methods for chitosan depolymerization. biointerfaceresearch.com This includes the use of "green solvents" like ionic liquids in combination with methods such as microwave irradiation to accelerate the hydrolysis of chitosan. nih.gov

Another green approach involves oxidative degradation using hydrogen peroxide (H2O2). mit.edu This method can be optimized to produce chitooligosaccharides that are soluble at physiological pH. mit.edu Combining gamma irradiation with H2O2 degradation is another two-stage green synthesis approach that has been developed. mit.edu The application of green chemistry principles aims to reduce the environmental impact of this compound synthesis while maintaining high product quality. mdpi.com

Purification and Isolation Strategies for High-Purity this compound

Following enzymatic or chemical depolymerization, a mixture of oligosaccharides with varying degrees of polymerization is typically obtained. Therefore, robust purification and isolation strategies are essential to obtain high-purity this compound.

Commonly employed techniques for the purification of chitooligosaccharides include gel filtration chromatography and size-exclusion chromatography. nih.gov These methods separate the oligosaccharides based on their molecular size, allowing for the isolation of the chitooctaose fraction. nih.gov For instance, a Sephadex G-15 gel column can be used to separate and purify low-molecular-weight chitosan oligosaccharides. nih.gov

High-performance liquid chromatography (HPLC) is another powerful tool for both the analysis and purification of chitooligosaccharides. nih.gov When coupled with detectors such as a refractive index detector or an ultraviolet detector that can detect the acetylamino group at around 210 nm, HPLC allows for precise separation and quantification. nih.gov

For commercial-scale purification, the process may involve initial separation of the culture supernatant by continuous centrifugation, followed by concentration using ultrafiltration with a specific molecular weight cutoff. nih.gov The concentrated solution can then be further purified using column chromatography, such as CM-Sepharose CL-6B, and the final product can be obtained in a powdered form through lyophilization. nih.gov The final product, when isolated from a reaction medium containing hydrochloric acid or subsequently treated with it, will be in the form of this compound.

Table 2: Purification Techniques for Chitooctaose
TechniquePrinciple of SeparationApplication
Gel Filtration ChromatographyMolecular sizeSeparation of oligosaccharides with different degrees of polymerization.
Size-Exclusion ChromatographyMolecular sizeIsolation of specific oligosaccharide fractions.
High-Performance Liquid Chromatography (HPLC)Various (size, charge, hydrophobicity)High-resolution analysis and purification.
UltrafiltrationMolecular weight cutoffConcentration and initial purification of the crude hydrolysate.
Ion-Exchange ChromatographyChargeSeparation based on the charge of the oligosaccharides.

Chromatographic Separation Techniques for Oligomer Fractionation

The production of chitooctaose typically involves the controlled depolymerization of chitosan, either through enzymatic hydrolysis or chemical methods. researchgate.net These processes yield a heterogeneous mixture of chitooligosaccharides (COS) with varying degrees of polymerization (DP). mdpi.com Consequently, high-resolution chromatographic techniques are indispensable for the isolation of chitooctaose from this complex mixture.

Ion-Exchange Chromatography (IEC) is a powerful technique for separating COS based on the number of protonated amino groups. researchgate.net In a cation-exchange column, oligosaccharides with a higher degree of polymerization, and thus more positive charges, bind more strongly to the negatively charged stationary phase. Elution is typically achieved by increasing the ionic strength of the mobile phase, allowing for the sequential separation of oligomers. While specific data for chitooctaose is limited, studies on similar chitooligosaccharides demonstrate the efficacy of this method. For instance, a convenient ion-exchange chromatographic method has been developed for the separation of pure COS, achieving purities of over 90% for various oligomers. researchgate.net

Size-Exclusion Chromatography (SEC) , also known as gel filtration chromatography, separates molecules based on their hydrodynamic volume. nih.gov Larger molecules, such as higher-order oligosaccharides, are excluded from the pores of the stationary phase and elute first, while smaller molecules penetrate the pores and have a longer retention time. SEC is often used as a polishing step to obtain highly pure fractions of specific oligomers. This technique is crucial for obtaining detailed characterizations of product formation from chitosan degradation. rsc.org

Interactive Table: Comparison of Chromatographic Techniques for Chitooligosaccharide Fractionation

FeatureIon-Exchange Chromatography (IEC)Size-Exclusion Chromatography (SEC)
Separation Principle Based on the number of charged groups (amino groups in COS)Based on molecular size (hydrodynamic volume)
Stationary Phase Charged resin (e.g., sulfopropyl or carboxymethyl)Porous gel with a defined pore size distribution
Mobile Phase Buffer with increasing ionic strength (salt gradient)Aqueous buffer
Primary Application High-resolution separation of oligomers with different DPsPolishing and obtaining narrow molecular weight distributions
Reported Purity >90% for various chitooligosaccharides researchgate.netEffective for removing nucleic acid contamination (>99%) in polysaccharide purification scribd.com

Membrane-Based Purification and Precipitation Methods

Membrane-based techniques offer a scalable and efficient alternative or complementary approach to chromatography for the purification of this compound.

Nanofiltration is a pressure-driven membrane process that can separate molecules based on size and charge. By selecting a membrane with an appropriate molecular weight cut-off (MWCO), it is possible to selectively retain larger oligosaccharides like chitooctaose while allowing smaller oligomers and salts to pass through. Studies have shown that nanofiltration can be effectively used to purify physiologically active chitosan oligosaccharides, including pentamers and hexamers. nih.gov The final product from such a process can yield a high content of chitooligosaccharides with 3-6 glucosidic bonds. jfda-online.com

Precipitation Methods , often using organic solvents, can be employed for the initial fractionation of COS mixtures. By carefully adjusting the solvent composition, it is possible to selectively precipitate oligosaccharides of different chain lengths. For instance, fractionation of chitosan hydrolyzates with an acetone-water mixture has been shown to separate products with a degree of polymerization below 6 from those above 6 in good yield. researchgate.net

Interactive Table: Overview of Membrane and Precipitation Purification Methods

MethodPrincipleKey ParametersReported Outcomes
Nanofiltration Size and charge-based exclusion using a semi-permeable membraneMembrane MWCO, operating pressure, temperature, pH nih.govjfda-online.comProduct with 70.25% chitooligosaccharides of 3-6 DP and 70.12% yield jfda-online.com
Solvent Precipitation Differential solubility of oligomers in a solvent/anti-solvent systemSolvent type (e.g., acetone), solvent-to-water ratioSeparation of COS with DP < 6 from those with DP > 6 researchgate.net

Design and Synthesis of Tailor-Made this compound Derivatives

The functional properties of this compound can be further enhanced and tailored for specific applications through chemical modification. The presence of reactive amino and hydroxyl groups on the glucosamine units provides versatile sites for derivatization.

N-Acetylation of the primary amino groups can modify the charge and solubility of chitooctaose. The synthesis of N-acetyl-chito-oligosaccharides can be achieved through the acid hydrolysis of chitin (B13524). nih.gov The degree of N-acetylation can be controlled to fine-tune the biological and physicochemical properties of the resulting derivative. The synthesis of a chitosan-N-acetyl cysteine conjugate has been reported, demonstrating the feasibility of attaching functional molecules to the chitosan backbone. researchgate.net

Sulfation of the hydroxyl groups introduces negative charges, which can impart novel biological activities. The synthesis of sulfated chitooligosaccharides has been achieved using various sulfating agents. These derivatives have shown interesting biological properties that differ from the parent molecule.

Graft Copolymerization involves the attachment of polymer chains onto the chitooctaose backbone. This technique allows for the creation of hybrid materials with combined properties of both the oligosaccharide and the grafted polymer. researchgate.net Grafting can be used to introduce new functionalities, such as thermo-responsiveness or enhanced drug-loading capacity. researchgate.net

Interactive Table: Examples of this compound Derivatives and Their Synthesis

Derivative TypeSynthetic ApproachKey ReagentsPotential Applications
N-Acetylated Derivatives Acid hydrolysis of chitin or chemical N-acetylation of chitooctaoseHydrochloric acid, Acetic anhydride nih.govAltered solubility and biological activity
Sulfated Derivatives Reaction with a sulfating agentChlorosulfonic acid, Trimethylamine-sulfur trioxide complex Novel biological activities
Graft Copolymers Free radical, radiation, or enzymatic graftingVarious monomers (e.g., acrylic acid, glycidyl methacrylate), Initiators (e.g., potassium persulfate) researchgate.netDrug delivery, biomaterials

Sophisticated Characterization and Analytical Techniques for Chitooctaose Hydrochloride

Spectroscopic Analysis of Chitooctaose (B12847682) Hydrochloride

Spectroscopic techniques are indispensable for the structural analysis of chitooctaose hydrochloride, offering non-destructive and highly detailed information about its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation and Degree of Deacetylation (DD) Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the complete structural elucidation of oligosaccharides like this compound. nih.govjchps.comcore.ac.uk ¹H NMR (Proton NMR) provides precise information about the chemical environment of each proton in the molecule, allowing for the confirmation of the β-(1→4) glycosidic linkages and the stereochemistry of the monosaccharide units. hyphadiscovery.com

Table 1: Typical ¹H NMR Chemical Shifts for Protons in Chitosan (B1678972) Oligosaccharides in D₂O.
ProtonTypical Chemical Shift (δ, ppm)Assignment
H1 (GlcN)~4.80Anomeric proton of D-glucosamine unit
H2 (GlcN)~3.20Proton at C2 position of D-glucosamine unit
H3-H6 (GlcN)3.50 - 4.00Backbone protons of D-glucosamine units
CH₃ (GlcNAc)~2.00Methyl protons of N-acetyl group (absent in fully deacetylated chitooctaose) semanticscholar.orgresearchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective technique used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. nsf.govlibretexts.org For this compound, the FTIR spectrum confirms the presence of key functional groups that define its polysaccharide structure. researchgate.netbiomedscidirect.com

The spectrum typically displays a broad absorption band in the region of 3200-3500 cm⁻¹, which is attributed to the stretching vibrations of O-H and N-H groups involved in hydrogen bonding. researchgate.net The absorption bands around 2800-3000 cm⁻¹ correspond to C-H stretching vibrations. The absence or significant reduction of the amide I band (around 1655 cm⁻¹, C=O stretching) and the amide II band (around 1560 cm⁻¹, N-H bending) is indicative of a high degree of deacetylation, a key feature of this compound. jfda-online.com Other characteristic peaks include those for C-O-C stretching in the glycosidic linkages, typically found in the 1000-1150 cm⁻¹ region. encyclopedia.pub

Table 2: Characteristic FTIR Absorption Bands for this compound.
Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3600-3200 (Broad)O-H and N-H stretchingHydroxyl and Amino groups researchgate.net
~2870C-H stretchingAliphatic CH₂ groups mdpi.com
~1655 (Amide I)C=O stretchingN-acetyl group (should be absent/minimal) jfda-online.com
~1590N-H bendingPrimary Amine (-NH₂)
~1070C-O-C stretchingGlycosidic linkage encyclopedia.pub

Mass Spectrometry (MS) for Molecular Weight Determination and Sequence Analysis

Mass Spectrometry (MS) is a powerful analytical technique for determining the precise molecular weight of this compound. nih.gov Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS are commonly used for analyzing chitosan oligosaccharides. nih.gov For chitooctaose, which consists of eight D-glucosamine units, MS analysis would reveal a molecular ion peak corresponding to its calculated molecular mass, confirming its degree of polymerization. researchgate.net

Tandem mass spectrometry (MS/MS) can be employed for sequence analysis, particularly for partially acetylated oligosaccharides. nih.gov Through controlled fragmentation of the parent ion, the sequence of GlcN and GlcNAc residues can be determined. For a homogenous sample of this compound, MS analysis serves to confirm its identity and high purity by the absence of peaks corresponding to other oligomers (e.g., chitoheptaose or chitononaose). nih.govresearchgate.net

Chromatographic Methodologies for this compound Evaluation

Chromatographic methods are fundamental for separating this compound from potential impurities and for quantifying its concentration. These techniques are also crucial for determining its molecular weight distribution. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and performing quantitative analysis of chitosan oligosaccharides. nanobioletters.commdpi.com Various HPLC modes can be utilized, including hydrophilic interaction chromatography (HILIC) and reversed-phase chromatography with a suitable derivatizing agent. mdpi.comresearchgate.net

For the analysis of this compound, a common approach involves using an amino-functionalized silica column. nih.gov The separation is based on the differential interaction of the polar oligosaccharides with the stationary phase. Detection is often achieved with a refractive index (RI) detector or an evaporative light scattering detector (ELSD). nih.govresearchgate.net In a purity assay, an ideal sample of this compound would present as a single, sharp peak. The presence of other peaks would indicate impurities, such as oligosaccharides with different degrees of polymerization. jfda-online.com Quantitative analysis is performed by creating a calibration curve with known concentrations of a chitooctaose standard and relating the peak area of the sample to this curve. nih.gov

Table 3: Example HPLC Conditions for Chitosan Oligosaccharide Analysis.
ParameterCondition
ColumnAmide or Amino-functionalized silica column (e.g., Amide NH₂-80) nih.gov
Mobile PhaseAcetonitrile/Water or Acetonitrile/Aqueous buffer (e.g., phosphoric acid) gradient nih.gov
Flow Rate0.5 - 1.0 mL/min
DetectorRefractive Index (RI) or Evaporative Light Scattering Detector (ELSD) nih.gov
TemperatureAmbient or controlled (e.g., 30-40 °C)

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the premier technique for determining the molecular weight and molecular weight distribution of polymers and oligomers. lcms.czshimadzu.com GPC separates molecules based on their hydrodynamic volume in solution. Larger molecules elute earlier from the column, while smaller molecules elute later. nih.gov

When analyzing this compound, GPC is used to confirm its molecular weight and assess its homogeneity. A monodisperse sample of chitooctaose will yield a single, narrow elution peak. nih.gov The elution volume of this peak is compared against a calibration curve generated from a series of well-defined molecular weight standards (e.g., pullulan or dextran standards). lcms.cznih.gov This allows for the determination of the weight-average molecular weight (Mw) and number-average molecular weight (Mn). The polydispersity index (PDI = Mw/Mn) can then be calculated, which provides a measure of the broadness of the molecular weight distribution. For a highly pure chitooctaose sample, the PDI should be very close to 1.0. nih.govglycopedia.eu

Table 4: Typical GPC/SEC Parameters for Chitosan Oligosaccharide Analysis.
ParameterCondition
Column SetAqueous GPC columns (e.g., Ultrahydrogel, PL aquagel-OH) nih.govlcms.cz
Mobile PhaseAqueous buffer (e.g., Acetic acid/Sodium acetate, Acetic acid/NaCl) nih.govwhiterose.ac.uk
Flow Rate0.3 - 0.8 mL/min nih.gov
DetectorRefractive Index (RI) and/or Multi-Angle Light Scattering (MALS) nih.gov
StandardsPullulan or Dextran standards lcms.cz

Compound Index

Table 5: List of Chemical Compounds Mentioned.
Compound Name
This compound
Chitosan
D-glucosamine (GlcN)
N-acetyl-D-glucosamine (GlcNAc)
Chitoheptaose
Chitononaose
Pullulan
Dextran
Acetonitrile
Phosphoric acid
Acetic acid
Sodium acetate
Sodium chloride

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Comprehensive Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the detailed analysis of complex mixtures and the unambiguous identification of individual components. For this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is a particularly valuable technique.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the high-resolution separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. This technique is adept at separating oligosaccharide mixtures, such as those that may contain chitooctaose, based on their size, charge, and hydrophilicity. The subsequent mass analysis provides precise molecular weight information and fragmentation patterns that aid in structural elucidation.

In a typical LC-MS analysis of this compound, a hydrophilic interaction liquid chromatography (HILIC) column might be used to separate the oligosaccharides. The retention time of chitooctaose would be dependent on the specific chromatographic conditions, such as the mobile phase composition and gradient. sepscience.com Following elution from the LC column, the analyte is ionized, commonly using electrospray ionization (ESI), and introduced into the mass spectrometer.

Tandem mass spectrometry (MS/MS) is often employed to gain further structural information. In this technique, the parent ion corresponding to chitooctaose is isolated and fragmented, and the resulting daughter ions are analyzed. The fragmentation pattern provides insights into the sequence of the monosaccharide units. nih.gov

Table 1: Representative LC-MS/MS Data for this compound

Parameter Value
Liquid Chromatography
Column Amine-based or HILIC
Mobile Phase Acetonitrile/water with ammonium formate
Retention Time Dependent on specific conditions, typically increases with degree of polymerization
Mass Spectrometry
Ionization Mode Positive Electrospray Ionization (ESI+)
Parent Ion [M+H]⁺ (m/z) ~1305.6
MS/MS Fragmentation
Major Fragment Ions (m/z) Corresponding to the loss of one or more N-acetyl-D-glucosamine units (e.g., ~1142.5, ~979.4, ~816.3, etc.)

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is another powerful hyphenated technique; however, its application to oligosaccharides like this compound is less direct than LC-MS. researchgate.net This is due to the non-volatile nature of this compound, which requires a derivatization step to increase its volatility before it can be analyzed by GC. nih.govmasonaco.org

Common derivatization methods for carbohydrates include trimethylsilylation or acetylation, which convert the polar hydroxyl and amine groups into less polar and more volatile derivatives. restek.com While GC-MS can provide high-resolution separation of the derivatized monosaccharide components after hydrolysis of the oligosaccharide, its use for the analysis of the intact chitooctaose molecule is not standard practice. The derivatization process can be complex and may introduce artifacts. nih.gov

Advanced Microscopic and Imaging Techniques for this compound Architectures

Advanced microscopic techniques are instrumental in visualizing the morphology and surface characteristics of this compound at the micro- and nanoscale. These techniques provide a visual understanding of the solid-state architecture of the compound.

Scanning Electron Microscopy (SEM)

Scanning electron microscopy (SEM) is a widely used technique to examine the surface topography of materials. For low molecular weight chitosan and its derivatives like this compound, SEM can reveal details about particle shape, size distribution, and surface texture. researchgate.netresearchgate.net SEM images of low molecular weight chitosan often show a more disorganized and amorphous shape compared to the fibrous and smooth surface of high molecular weight chitosan. mdpi.com

Atomic Force Microscopy (AFM)

Atomic force microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a sample's surface. nih.govmdpi.com In addition to topographical imaging, AFM can also probe the mechanical properties of the material, such as elasticity and adhesion, at the nanoscale. mdpi.com For this compound, AFM could be used to visualize the morphology of thin films or individual particles, revealing details about their surface roughness and structural organization. researchgate.netresearchgate.net

Table 2: Morphological Characteristics of Low Molecular Weight Chitosan Derivatives from Microscopic Analysis

Technique Observed Features
Scanning Electron Microscopy (SEM) Irregular and disorganized particle shapes, amorphous appearance.
Atomic Force Microscopy (AFM) Nanoscale surface roughness, potential for imaging of molecular arrangements in thin films.

Physicochemical Characterization Methods for Solution Behavior of this compound

The behavior of this compound in solution is critical for many of its applications and is governed by its physicochemical properties, such as its molecular weight, size, and interactions with the solvent.

Viscometry

Viscometry is a classical and straightforward method for determining the viscosity of a polymer solution, which is related to the size and shape of the polymer molecules. The intrinsic viscosity [η] is a key parameter obtained from viscometry and can be related to the viscosity-average molecular weight (Mv) through the Mark-Houwink-Sakurada equation:

[η] = K * Mv^a

where K and 'a' are constants that depend on the polymer, solvent, and temperature. chitolytic.com For this compound, viscometry can provide valuable information about its hydrodynamic volume in a given solvent. scispace.com

Dynamic Light Scattering (DLS)

Dynamic light scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and macromolecules in solution. mdpi.com DLS measures the fluctuations in the intensity of scattered light caused by the Brownian motion of the particles. From these fluctuations, the translational diffusion coefficient can be determined, which is then used to calculate the hydrodynamic radius (Rh) of the molecules via the Stokes-Einstein equation. wikipedia.org DLS is a powerful tool for assessing the size and potential aggregation of this compound in solution. researchgate.netresearchgate.net

Table 3: Representative Physicochemical Properties of this compound in Aqueous Solution

Parameter Method Typical Value/Observation
Intrinsic Viscosity [η] Capillary Viscometry Lower than high molecular weight chitosan, dependent on concentration and solvent.
Hydrodynamic Radius (Rh) Dynamic Light Scattering (DLS) In the nanometer range, indicative of a relatively small hydrodynamic volume.
Solution Appearance Visual Observation Clear and colorless solution in acidic to neutral aqueous media.

Mechanistic Investigations of Biological Activities of Chitooctaose Hydrochloride in Research Models

Interactions with Microbial Systems: Deconstructing Antimicrobial Mechanisms

The primary and most widely reported antimicrobial mechanism of chitooctaose (B12847682) hydrochloride and related chitosan (B1678972) compounds is the disruption of the microbial cell membrane. nih.gov This process begins with an electrostatic interaction between the positively charged ammonium groups (NH3+) of the chitooctaose molecule and the negatively charged components on the microbial cell surface, such as phospholipids and teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria. nih.govresearchgate.netmdpi.commdpi.com This binding alters the physical and chemical properties of the membrane, leading to a loss of its structural integrity.

Research has shown that this interaction increases the permeability of both the outer and inner membranes of bacteria. nih.govresearchgate.net The increased permeability leads to the leakage of essential intracellular components, including ions, metabolites, proteins, and nucleic acids that absorb light at 260 nm. nih.govresearchgate.netresearchgate.net This loss of cellular contents disrupts the osmotic balance and metabolic functions of the cell, which is a critical step in its antimicrobial action. researchgate.net

Table 1: Effects of Chitooctaose Hydrochloride on Microbial Cellular Membranes
MechanismDescriptionConsequenceSupporting Evidence
Electrostatic InteractionPositively charged chitooctaose binds to negatively charged membrane components (e.g., phospholipids, LPS). nih.govresearchgate.netInitial adhesion to the cell surface, initiating membrane destabilization.Spectroscopic and microscopy studies showing chitosan binding to bacterial surfaces. nih.gov
Permeability AlterationDisruption of the membrane's lipid bilayer structure, leading to increased porosity. researchgate.netLeakage of intracellular materials such as ions, ATP, and nucleic acids. nih.govresearchgate.netFluorescence probe assays and measurement of released cellular materials. nih.gov
Structural DamageFormation of pores or complete disintegration of the membrane structure. Loss of osmotic balance and cellular integrity. researchgate.netTransmission electron microscopy (TEM) observations of treated bacterial cells. nih.govresearchgate.net

Beyond external membrane damage, low-molecular-weight chitosan derivatives like this compound are capable of penetrating the compromised microbial cell membrane and acting on internal cellular targets. mdpi.comresearchgate.net Once inside the cytoplasm, the polycationic nature of chitooctaose allows it to interact with negatively charged macromolecules, most notably nucleic acids such as DNA and RNA. researchgate.netnih.gov

The binding of chitooctaose to microbial DNA can inhibit the replication process and interfere with transcription by preventing the unwinding of the DNA double helix. nih.gov This interaction effectively blocks the synthesis of messenger RNA (mRNA), which is a crucial step in protein synthesis. researchgate.net Consequently, the production of essential enzymes and structural proteins is halted, leading to a complete disruption of microbial metabolism and cellular processes. mdpi.comresearchgate.net

Another significant antimicrobial mechanism is the ability of this compound to act as a chelating agent. mdpi.com The amino and hydroxyl groups in its structure can effectively bind to and sequester divalent metal ions such as zinc (Zn²⁺), magnesium (Mg²⁺), calcium (Ca²⁺), and iron (Fe²⁺). mdpi.comnih.gov These metal ions are essential micronutrients for microbes, serving as crucial cofactors for various enzymes and contributing to the structural stability of the cell wall. nih.gov

By chelating these metal ions, this compound deprives the microbes of essential nutrients, a strategy akin to nutritional immunity employed by host organisms. nih.govnih.gov This sequestration inhibits the activity of metalloenzymes, disrupts membrane stability (particularly in Gram-negative bacteria where Ca²⁺ and Mg²⁺ stabilize the LPS layer), and ultimately restricts microbial growth and proliferation. mdpi.comnih.gov

The efficacy of this compound can vary between Gram-positive and Gram-negative bacteria, a difference attributed to the distinct structures of their respective cell walls. researchgate.netmdpi.comnih.gov

Gram-negative bacteria possess a thin peptidoglycan layer but have a complex outer membrane rich in lipopolysaccharides (LPS), which imparts a strong negative surface charge. mdpi.com This high negative charge promotes a strong electrostatic interaction with the cationic chitooctaose, potentially making Gram-negative bacteria more susceptible to membrane disruption. mdpi.commdpi.commdpi.com

Conversely, Gram-positive bacteria lack an outer membrane but have a much thicker cell wall composed of peptidoglycan and teichoic acids. researchgate.netmdpi.com Some studies suggest that this thick layer may act as a barrier, preventing the molecule from reaching the cell membrane. researchgate.net However, other research indicates that Gram-positive bacteria can be more sensitive, proposing that the absence of the complex outer membrane allows for more direct interaction with the cytoplasmic membrane once the peptidoglycan layer is traversed. researchgate.netresearchgate.net The molecular weight of the chitosan derivative is a key factor, with lower molecular weight compounds like chitooctaose being more capable of penetrating these layers. mdpi.com

Table 2: Comparison of this compound's Interaction with Gram-Positive and Gram-Negative Bacteria
FeatureGram-Positive BacteriaGram-Negative Bacteria
Outer Membrane AbsentPresent, rich in Lipopolysaccharide (LPS). mdpi.com
Peptidoglycan Layer Thick (20-80 nm)Thin (7-8 nm). mdpi.com
Surface Charge Negative (from teichoic acids)Strongly negative (from LPS). mdpi.com
Proposed Interaction Penetration of the thick peptidoglycan wall to disrupt the underlying cell membrane. researchgate.netmdpi.comStrong electrostatic binding to LPS, disrupting the outer membrane and subsequently the inner membrane. mdpi.com
Reported Susceptibility Variable; some studies report higher susceptibility. researchgate.netresearchgate.netVariable; some studies report higher susceptibility. mdpi.commdpi.commdpi.com

The activity of this compound extends to fungi and viruses, operating through distinct mechanisms.

Antifungal Mechanism: Similar to its antibacterial action, the primary antifungal mechanism involves the interaction of the positively charged chitooctaose with the negatively charged fungal cell membrane. mnba-journal.comnih.gov This interaction leads to membrane permeabilization, leakage of intracellular contents, and ultimately, disintegration of the fungal cell. mnba-journal.com Additionally, chitosan and its oligosaccharides have been shown to interfere with fungal growth and morphology, suppress spore germination, and inhibit sporulation, thereby preventing fungal proliferation. nih.gov

Antiviral Mechanism: The antiviral action of this compound can occur through several pathways. One proposed mechanism is the direct interaction with viral particles. The positive charges on the chitooctaose molecule can bind to negative charges on the viral surface, which can inhibit the virus's ability to attach to and enter host cells. mnba-journal.com Another, indirect mechanism involves the stimulation of the host's immune response. Chitosan has been found to induce the synthesis of interferons and other cytokines by macrophages, which can enhance the host's antiviral defenses. mnba-journal.com

Bacterial biofilms are structured communities of cells encased in a self-produced extracellular polymeric substance (EPS), which makes them highly resistant to conventional antimicrobial agents. nih.gov this compound has demonstrated significant efficacy in both preventing the formation of biofilms and disrupting established ones. nih.govnih.gov

Immunomodulatory Pathways and Cellular Responses Induced by this compound

This compound elicits a range of immunomodulatory responses by interacting with various components of both the innate and adaptive immune systems. These interactions can lead to the activation of cellular pathways that govern inflammation, pathogen clearance, and the development of long-term immunity.

The immunomodulatory effects of chito-oligomers, including chitooctaose, are often initiated through their recognition by pattern recognition receptors (PRRs) on immune cells. Among the most studied of these are the Toll-like receptors (TLRs).

Research has indicated that chito-oligomers can interact with TLR2 and TLR4. mdpi.com Specifically, chitin (B13524) oligomers have been identified as ligands for TLR2. nih.govnih.gov Studies have shown that chitin chains with at least six subunits are the smallest immunologically active motifs, suggesting that chitooctaose is capable of this interaction. nih.govnih.gov The binding of these oligomers to TLR2 can initiate a MyD88-dependent signaling pathway, which leads to the production of pro-inflammatory cytokines. nih.gov

Furthermore, TLR4 has been implicated in mediating the stimulating activities of chitosan oligosaccharides on macrophages. frontiersin.orgnih.gov Molecular docking studies have suggested that chito-oligomers of varying lengths, including those comparable to chitooctaose, can bind to both TLR2 and TLR4 with significant affinity. mdpi.com The interaction energies are influenced by the molecular weight of the oligomer, with those containing 6 and 8 monomeric units showing strong interactions. researchgate.net

Table 1: Interaction of Chito-oligomers with Pattern Recognition Receptors

ReceptorInteracting Ligand Size (Degree of Polymerization)Key Signaling PathwayReported Outcome
TLR2≥ 6MyD88-dependentPro-inflammatory cytokine production nih.gov
TLR4DP 3-8Not specifiedMacrophage activation frontiersin.orgnih.gov
Mannose ReceptorGeneral chitosan/chitinNot specifiedPro- and anti-inflammatory cytokine production nih.gov
Dectin-1General chitinSyk kinaseIL-10 production by macrophages for smaller fragments nih.gov

This compound can significantly influence the activation state of macrophages and their subsequent production of cytokines. Macrophages, key cells of the innate immune system, can be polarized into different phenotypes, such as the pro-inflammatory M1 or the anti-inflammatory M2 state.

Studies on chito-oligomers have demonstrated a size-dependent effect on macrophage activation. While larger chitin particles may induce an M2 phenotype, smaller, phagocytosable particles tend to promote a classically activated M1 phenotype, which is crucial for clearing intracellular pathogens. nih.gov Chito-oligomers have been shown to enhance the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β in macrophages. mdpi.com This is often accompanied by an increase in the production of nitric oxide (NO). mdpi.com

Conversely, under certain conditions, chito-oligomers can also promote the secretion of the anti-inflammatory cytokine IL-10. nih.gov The balance between pro- and anti-inflammatory cytokine production can be influenced by the size and concentration of the chito-oligomer, as well as the activation status of the macrophage. nih.gov For instance, in some models, chitosan has been observed to decrease the production of pro-inflammatory cytokines over time while increasing anti-inflammatory IL-10 and transforming growth factor-beta 1 (TGF-β1). ecmjournal.org

Table 2: Modulation of Macrophage Cytokine Production by Chito-oligomers

CytokineEffectAssociated Macrophage PhenotypeReference
TNF-αIncreasedM1 (Pro-inflammatory) mdpi.com
IL-6IncreasedM1 (Pro-inflammatory) mdpi.com
IL-1βIncreasedM1 (Pro-inflammatory) mdpi.com
IL-10Increased (in some contexts)M2 (Anti-inflammatory) nih.gov
IL-12IncreasedM1 (Pro-inflammatory) frontiersin.org
TGF-β1Increased (over time)M2c (Anti-inflammatory/Regulatory) ecmjournal.org

This compound has been shown to enhance the activity of natural killer (NK) cells, which are cytotoxic lymphocytes of the innate immune system that play a critical role in host defense against tumors and viral infections. Research indicates that chito-oligomers can activate NK cells. biorxiv.org This activation is often indirect, mediated by the activation of other immune cells like dendritic cells (DCs). Chitosan-activated DCs can produce cytokines such as IL-12 and IL-15, which in turn enhance the survival, cytotoxicity, and interferon-gamma (IFN-γ) production of NK cells. nih.gov

In addition to boosting NK cell function, chito-oligomers can also enhance phagocytosis, a crucial process by which immune cells like macrophages engulf and eliminate pathogens and cellular debris. The phagocytosis of chitosan particles is a prerequisite for the activation of certain inflammatory pathways, such as the NLRP3 inflammasome. nih.gov Studies have shown that chito-oligomers can increase the phagocytic activity of macrophages. mdpi.com

Beyond its effects on innate immunity, this compound can also influence the adaptive immune response, which is characterized by specificity and memory. This involves the activation of T and B lymphocytes.

Chito-oligomers have been shown to promote the activation of both lymphoid innate and adaptive immune cells, including B cells and NK cells. biorxiv.org Furthermore, they can enhance the maturation of dendritic cells, which are potent antigen-presenting cells that bridge the innate and adaptive immune systems. biorxiv.org Mature DCs are more effective at activating T cells.

In the context of vaccination, chitosan has been demonstrated to enhance both humoral (antibody-mediated) and cell-mediated immune responses. It can increase antigen-specific serum IgG titers and promote the proliferation of CD4+ T cells. This suggests a mixed T-helper 1 (Th1) and T-helper 2 (Th2) response.

While some polysaccharides can stimulate lymphocyte proliferation directly, certain forms of chitosan have been shown to suppress the proliferation of CD4+ T cells under specific in vitro conditions. nih.gov This highlights the complexity of its effects on adaptive immunity.

A notable characteristic of chito-oligomers is their ability to exert both immunostimulatory and immunosuppressive effects. This duality is dependent on several factors, including the molecular weight and concentration of the oligomer, as well as the specific immune context.

Low molecular weight chitosans are often reported to have immunostimulatory activity, promoting the production of pro-inflammatory cytokines and enhancing the activity of immune cells. nih.gov In contrast, larger molecular weight chitosan derivatives have been shown to have anti-inflammatory effects, downregulating NF-κB activation and decreasing the production of pro-inflammatory mediators. nih.gov

This dichotomy is also evident in the response of different immune cells. For example, chitosan can drive macrophages towards an anti-inflammatory phenotype while simultaneously promoting a pro-inflammatory response in dendritic cells. ecmjournal.org Furthermore, the dose of chitosan can determine the nature of the immune response; low doses may induce an anti-inflammatory type I IFN response, while high doses can activate the pro-inflammatory inflammasome. nih.gov

Diverse Cellular and Molecular Interactions of this compound

The biological activities of this compound are a result of its interactions with a variety of cellular and molecular components. Its cationic nature in acidic environments allows for electrostatic interactions with negatively charged cell membranes and molecules.

Computational studies have explored the interactions of chito-oligomers with plasma proteins, suggesting that their distribution in the body can be influenced by their molecular weight and deacetylation pattern. mdpi.com These interactions are important for understanding the bioavailability and pharmacokinetics of these compounds.

At the cellular level, the uptake of chitosan-based nanoparticles has been shown to occur through mechanisms such as lipid raft-mediated and caveolae-mediated endocytosis. mdpi.com Once inside the cell, these molecules can engage with intracellular signaling pathways. The activation of pathways such as NF-κB and MAPKs (mitogen-activated protein kinases) is a common theme in the immunomodulatory effects of chito-oligomers. mdpi.com These pathways ultimately lead to the transcriptional regulation of genes involved in inflammation and immunity.

Direct Binding and Receptor-Mediated Interactions with Model Cell Lines

The initial step in the biological activity of this compound often involves its interaction with the cell surface. As a polycationic molecule, it can engage in ionic interactions with negatively charged components of the cell membrane, such as proteoglycans and phospholipids.

Research indicates that the interaction of chitin derivatives with cells can be size-dependent. In murine macrophages, chitin has been shown to induce responses that are dependent on Toll-like Receptor 2 (TLR-2) and its associated adaptor protein, MyD88. nih.gov This suggests a receptor-mediated mechanism where chitooctaose could potentially be recognized by pattern recognition receptors (PRRs) on immune cells, initiating downstream signaling cascades. The binding of ligands to such receptors is a crucial first step for many cellular responses, including immune activation and inflammation modulation. mdpi.comnih.gov

Influence of this compound on Cellular Proliferation and Differentiation Pathways

The effects of chitosan and its derivatives on cellular proliferation and differentiation are complex and appear to be dependent on the cell type and the specific characteristics of the chitosan derivative, such as its molecular weight and degree of deacetylation.

Some studies have reported inhibitory effects on the proliferation of certain cell types. For instance, highly deacetylated chitosan has been observed to inhibit the proliferation of HaCaT and primary cultured keratinocytes. nih.gov Conversely, other reports suggest that chitosan films with a lower degree of acetylation can increase keratinocyte proliferation. nih.gov In the context of tissue regeneration, chitosan derivatives can influence the differentiation of macrophages, which are key regulators of the healing process through their secretion of various cytokines and growth factors. nih.gov

Gene Expression Modulation by this compound

This compound and related chitooligosaccharides have been shown to modulate the expression of a wide range of genes in various biological systems. This modulation is a key mechanism behind its diverse activities, from immune response to plant defense.

In plant models, chitosan acts as an elicitor, activating defense-related genes. nih.gov This includes the rapid activation of pathogenesis-related (PR) genes, which are crucial for developing disease resistance. nih.govresearchgate.net The proposed mechanisms include interaction with cell surface receptors that trigger internal signaling, as well as potential internal effects on DNA conformation that influence gene transcription. nih.gov

In animal cell models, such as fish E-11 cells challenged with a nodavirus, chitosan treatment was found to modulate the transcription of non-specific immune genes. nih.gov It has also been observed to influence the expression of genes related to the inflammatory response. nih.gov For example, in platelets, chitosan can induce changes at the gene expression level, which contributes to its hemostatic effects. nih.gov

Table 1: Examples of Gene Expression Modulation by Chitosan and its Derivatives

Biological SystemTarget Genes/PathwaysObserved EffectReference
PlantsPathogenesis-Related (PR) GenesActivation, leading to disease resistance nih.govresearchgate.net
Fish (E-11 Cells)Non-specific Immune GenesModulation of transcription nih.gov
Fish (E-11 Cells)Nodavirus Capsid Protein GeneReduced expression nih.gov
FungiPlasma Membrane Homeostasis GenesModulation in response to chitosan nih.gov
FungiOxidative Metabolism GenesModulation in response to chitosan nih.gov

Antioxidant Mechanisms and Reactive Oxygen Species (ROS) Scavenging by this compound

This compound exhibits significant antioxidant properties through multiple mechanisms. These include the direct scavenging of reactive oxygen species (ROS) and the enhancement of endogenous antioxidant defense systems.

Studies have demonstrated that chitooligosaccharides can effectively scavenge ROS, with effects comparable to vitamin C at certain concentrations. nih.gov This direct scavenging activity helps protect cells from oxidative damage. Furthermore, treatment with chitooligosaccharides has been shown to significantly decrease intracellular levels of malondialdehyde, a key marker of lipid peroxidation, thereby preventing damage to cellular membranes. nih.gov

In addition to direct scavenging, these molecules can regulate the activity of key antioxidant enzymes. Research has shown that under conditions of oxidative stress, chitooligosaccharides can lead to the elevated expression and activity of intracellular antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), glutathione reductase (GR), and glutathione peroxidase (GPx). nih.gov This upregulation of the cell's own defense machinery provides a more sustained protection against oxidative stress. nih.govresearchgate.net

Impact of this compound on Gut Microbiota Composition and Metabolic Activity in vitro

In vitro fermentation models using gut microbiota have shown that chitooligosaccharides like chitooctaose can significantly modulate the composition and metabolic output of the microbial community. These prebiotic effects are linked to improvements in host health.

Studies have shown that COS supplementation can alter the relative abundance of major bacterial phyla, notably by increasing Bacteroidetes and decreasing Proteobacteria and Actinobacteria, leading to a lower Firmicutes/Bacteroidetes ratio. nih.gov At the genus level, COS promotes the growth of beneficial bacteria such as Bacteroides and Faecalibacterium, while suppressing potentially pathogenic genera like Klebsiella and Escherichia/Shigella. nih.govfrontiersin.org

The metabolic activity of the gut microbiota is also impacted. COS fermentation leads to the production of short-chain fatty acids (SCFAs). Specifically, supplementation has been shown to dramatically increase the levels of acetic acid while reducing the concentrations of propionic and butyric acids in some in vitro models. nih.gov In other studies, an increase in acetate and butyrate has been observed. mdpi.com These SCFAs are crucial metabolites that influence host energy metabolism and intestinal health.

Table 2: In Vitro Effects of Chitooligosaccharides (COS) on Gut Microbiota

ParameterObserved EffectReference
Bacterial Population
Total BacteriaInitial decrease, followed by recovery nih.govfrontiersin.org
Phylum BacteroidetesIncreased abundance nih.gov
Phylum FirmicutesDecreased abundance (lowered F/B ratio) nih.gov
Phylum ProteobacteriaDecreased abundance nih.govfrontiersin.org
Genus BacteroidesIncreased abundance nih.gov
Genus FaecalibacteriumIncreased abundance nih.gov
Genus KlebsiellaSuppressed growth nih.gov
Genus Escherichia/ShigellaDecreased abundance frontiersin.org
Metabolic Activity
Acetic Acid (Acetate)Significantly increased levels nih.govmdpi.com
Propionic Acid (Propionate)Reduced concentration nih.gov
Butyric Acid (Butyrate)Reduced concentration or Increased concentration nih.govmdpi.com

Enzyme Regulation and Signaling Cascade Modulation by this compound

This compound can influence cellular function by regulating the activity of various enzymes and modulating intracellular signaling cascades. This regulation is often a downstream consequence of its initial interaction with cell surface receptors.

As mentioned previously, one of the most well-documented examples of enzyme regulation is the upregulation of antioxidant enzymes like SOD, catalase, and glutathione peroxidase in response to oxidative stress. nih.gov This indicates an influence on the signaling pathways that control the expression of these protective enzymes.

In the context of immune responses, the binding of chitosan derivatives to receptors like TLR-2 can initiate the MyD88-dependent signaling pathway. nih.gov This cascade involves a series of protein phosphorylations and activations, ultimately leading to the activation of transcription factors such as NF-κB. Activated NF-κB then moves to the nucleus to induce the expression of genes for inflammatory cytokines and other immune mediators. In plants, chitosan triggers defense signaling that can involve ion flux variations, protein phosphorylation, and the biosynthesis of jasmonic acid, leading to a coordinated defense response. researchgate.net

Plant-Pathogen and Plant-Host Interaction Studies with this compound

In agricultural research, this compound and related chitosan-derived molecules are recognized as potent biopesticides and plant defense elicitors. They interact with both the plant (host) and potential pathogens, offering a dual mode of action in plant protection.

The direct antimicrobial properties of chitosan have been documented against a wide range of plant pathogens, including fungi, oomycetes, and bacteria. nih.govnih.gov The proposed mechanism involves the polycationic nature of chitosan interacting with and disrupting the negatively charged cell membranes of these microorganisms, leading to increased permeability and ultimately, cell death. nih.gov

Beyond direct toxicity to pathogens, chitooctaose acts as a classic elicitor, triggering the plant's innate immune system. nih.govnih.gov This host defense response, often referred to as induced systemic resistance, involves a cascade of defensive activities. researchgate.net Upon recognition of chitosan fragments, plants activate a range of protective measures.

Table 3: Plant Defense Mechanisms Induced by Chitosan Derivatives

Defense ResponseDescriptionReference
Gene Expression Upregulation of pathogenesis-related (PR) genes. nih.gov
Phytoalexin Synthesis Production and accumulation of low molecular weight antimicrobial compounds at the site of infection. researchgate.netnih.gov
Callose Formation Deposition of callose, a β-1,3-glucan polymer, at the cell wall to reinforce it against pathogen penetration. researchgate.netnih.gov
Lignification Strengthening of cell walls through the synthesis and deposition of lignin, creating a physical barrier. researchgate.netnih.gov
Enzyme Production Synthesis of defensive enzymes such as chitinases and glucanases, which can degrade pathogen cell walls. researchgate.net
ROS Generation A rapid, localized production of reactive oxygen species (oxidative burst) that has direct antimicrobial effects and acts as a signaling molecule. researchgate.net
Proteinase Inhibitors Production of proteins that inhibit the digestive enzymes of pathogens and pests. researchgate.netnih.gov

This elicitation of host defenses prepares the plant for subsequent pathogen attacks, making it more resistant to infection. nih.gov The ability of chitooctaose to both directly inhibit pathogens and stimulate the plant's own immune system makes it a significant subject of study for sustainable agriculture.

Elicitor Activity and Induction of Plant Defense Responses (e.g., Phytoalexins, Hydrolytic Enzymes)

This compound acts as a potent elicitor, triggering a cascade of defense responses in plants upon recognition. One of the hallmark reactions is the production of phytoalexins, which are low molecular weight antimicrobial compounds synthesized de novo at the site of pathogen challenge. Research has demonstrated that the oligomeric size of chitosan derivatives is a critical determinant of their biological activity. Specifically, chitooctaose, an octameric oligomer, has been identified as an optimal inducer of pisatin, a well-characterized phytoalexin in pea (Pisum sativum) nih.gov. The induction of phytoalexin synthesis is a key component of the plant's induced resistance, creating a localized antimicrobial environment to thwart invading pathogens.

In addition to phytoalexins, this compound stimulates the activity of various hydrolytic enzymes that play a crucial role in plant defense. These enzymes, often referred to as pathogenesis-related (PR) proteins, can directly degrade the cell walls of invading fungal pathogens. Key among these are chitinases and β-1,3-glucanases. Chitinases break down chitin, a major structural component of fungal cell walls, while β-1,3-glucanases degrade β-1,3-glucans, another essential fungal cell wall polysaccharide nih.govnih.gov. The coordinated induction of these hydrolytic enzymes provides a powerful defense mechanism against a broad range of fungal pathogens. While specific quantitative data for this compound's effect on these enzymes is a subject of ongoing research, studies on chitosan and its derivatives consistently show a significant increase in their activities in various plant species upon elicitation.

Role of this compound in Systemic Acquired Resistance (SAR) in Model Plants

Systemic Acquired Resistance (SAR) is a long-lasting, broad-spectrum resistance that is induced throughout the plant following an initial localized infection or elicitor treatment amazonaws.com. This compound is implicated in the activation of SAR, a process often mediated by the salicylic acid (SA) signaling pathway. The recognition of chitooctaose at the cellular level initiates a signaling cascade that leads to the systemic expression of a battery of defense-related genes, including Pathogenesis-Related (PR) genes such as PR-1, and genes involved in the phenylpropanoid pathway, like Phenylalanine Ammonia-Lyase (PAL) nih.govnih.govnih.govfrontiersin.org.

The upregulation of these SAR marker genes is a key indicator of the establishment of a systemic defense response. For instance, the PR-1 gene is a classical marker for the SA-dependent SAR pathway, and its increased expression in distal, untreated leaves following a localized application of an elicitor is a hallmark of SAR nih.govnih.govfrontiersin.org. Similarly, PAL is a crucial enzyme in the biosynthesis of various defense compounds, including salicylic acid and precursors to lignin and phytoalexins nih.govnih.gov. While direct quantitative RT-PCR data for this compound is an area of active investigation, the established role of chitooctaose in triggering the upstream recognition events strongly suggests its involvement in the downstream activation of these SAR-associated genes.

Mechanisms of Action against Phytopathogenic Fungi and Bacteria

This compound exhibits direct antimicrobial activity against a range of phytopathogenic fungi and bacteria. The polycationic nature of chitooctaose is central to its antimicrobial mechanisms. The positively charged amino groups of the molecule can interact with negatively charged components on the microbial cell surface, such as phospholipids and teichoic acids in bacterial cell walls and phospholipids in fungal plasma membranes. This interaction can lead to the disruption of the cell membrane's integrity, causing leakage of intracellular contents and ultimately leading to cell death unipas.ac.id.

Another proposed mechanism involves the chelation of essential metal ions. Chitooctaose can bind to metal ions that are crucial for the activity of various microbial enzymes, thereby inhibiting their growth and development. Furthermore, for some pathogens, low molecular weight chitosans like chitooctaose can penetrate the microbial cell and interfere with intracellular processes, such as DNA replication and protein synthesis. The specific mechanism of action can vary depending on the target microorganism and the physicochemical properties of the this compound.

The efficacy of an antimicrobial agent is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. While extensive MIC data for a wide range of phytopathogens against this compound is still being compiled, studies on chitosan and its oligomers have demonstrated their inhibitory effects on various fungal and bacterial species.

Recognition of Chitooctaose by Plant Immune Receptors (e.g., OsCERK1, OsCEBiP)

The initiation of plant defense responses by this compound is dependent on its specific recognition by pattern recognition receptors (PRRs) located on the surface of plant cells. In the model plant rice (Oryza sativa), two key lysin motif (LysM)-containing receptors have been identified as essential for the perception of chitin-derived elicitors: OsCEBiP (Chitin Elicitor-Binding Protein) and OsCERK1 (Chitin Elicitor Receptor Kinase 1).

OsCEBiP is a receptor-like protein that directly binds to chitin oligosaccharides with high affinity. OsCERK1, on the other hand, is a receptor-like kinase that possesses an intracellular kinase domain essential for downstream signal transduction. Research has shown that OsCEBiP and OsCERK1 form a receptor complex upon the perception of chitin fragments. Specifically, chitooctaose has been identified as a potent ligand for this receptor complex. The binding of chitooctaose to the OsCEBiP/OsCERK1 complex is a critical first step that triggers the activation of the kinase domain of OsCERK1, initiating a phosphorylation cascade that ultimately leads to the activation of downstream immune responses, including the production of reactive oxygen species (ROS), activation of mitogen-activated protein kinase (MAPK) cascades, and the expression of defense-related genes. This highly specific recognition mechanism ensures that the plant can mount a rapid and robust defense response upon detection of potential fungal pathogens.

Emerging Research Avenues and Non Clinical Applications of Chitooctaose Hydrochloride

Chitooctaose (B12847682) Hydrochloride in Advanced Biomaterials and Tissue Engineering Research

The unique characteristics of chitooctaose hydrochloride, derived from its parent polymer chitosan (B1678972), position it as a valuable component in the development of advanced biomaterials. mdpi.comnih.gov Chitosan and its derivatives are extensively studied for their potential in tissue engineering and regenerative medicine due to their structural similarity to glycosaminoglycans found in the extracellular matrix. mdpi.com

Development of this compound-Based Scaffolds for Regenerative Studies (excluding clinical)

In the field of regenerative medicine, scaffolds provide a temporary framework for cells to attach, proliferate, and form new tissue. nih.gov Chitosan-based scaffolds have been widely investigated for the regeneration of various tissues, including bone, cartilage, and skin. nih.govresearchgate.net These scaffolds can be fabricated into various forms such as sponges, films, and fibers to mimic the structure of the target tissue. nih.govresearchgate.net

The incorporation of this compound into these scaffolds is being explored for its potential to enhance cellular interactions and tissue regeneration. Research on composite scaffolds has shown promising results in preclinical models. nih.gov For instance, composite scaffolds made of chitosan and other materials have been shown to stimulate bone formation in animal models. nih.gov

Table 1: Research Findings on Chitosan-Based Scaffolds in Regenerative Studies

Scaffold Composition Experimental Model Key Findings
Magnesium oxide nanoparticle-coated eggshell particles and chitosan Rat calvarial bone defect model Stimulated osteogenesis. nih.gov
Chitosan/collagen blend In vitro and in vivo models Enhanced cell adhesion, proliferation, and extracellular matrix production for vascular and adipose tissue regeneration. nih.gov

Hydrogel and Nanofiber Formulations of this compound for Tissue Mimicry

Hydrogels and nanofibers are particularly promising formulations for tissue mimicry due to their structural similarities to the natural extracellular matrix. nih.govnih.gov Hydrogels, with their high water content, can simulate the environment of soft tissues. nih.gov Nanofibers, on the other hand, can provide topographical cues that guide cell growth and differentiation. nih.gov

Chitosan-based hydrogels and nanofibers have been developed to repair and regenerate various tissues. nih.gov For example, aligned chitosan nanofiber hydrogels have been used to repair sciatic nerve defects in rats, demonstrating their potential to guide nerve regeneration. nih.gov Similarly, cellulose (B213188) nanofiber-reinforced chitosan hydrogels are being investigated for intervertebral disc tissue repair. nih.gov The inclusion of this compound in these formulations is anticipated to further enhance their bioactivity and regenerative potential.

Integration of this compound in Conceptual Drug Delivery Systems (excluding clinical)

This compound is also being investigated for its potential role in conceptual drug delivery systems. dntb.gov.ua The cationic nature of chitosan and its derivatives allows for the encapsulation and controlled release of therapeutic agents. researchgate.net Chitosan-based systems can be designed to be responsive to specific physiological cues, such as pH, allowing for targeted drug delivery. nih.gov

Research into chitosan nanoparticles has demonstrated their ability to improve the bioavailability of encapsulated drugs and provide sustained release. nih.gov These systems have shown potential for various non-parenteral routes of administration. researchgate.net The integration of this compound into these systems could offer advantages in terms of biocompatibility and targeted delivery. Chitosan-based drug delivery systems are being explored for their potential in treating bacterial diseases by improving drug targeting and bioavailability. nih.gov

Agricultural and Environmental Biotechnology Research Involving this compound

Beyond biomedical applications, this compound is also being explored for its potential in agricultural and environmental biotechnology. Chitosan and its oligosaccharides are known to have biostimulant properties that can enhance plant growth and protect against various stresses. researchgate.nethorizonepublishing.comnih.gov

Plant Growth Biostimulation Mechanisms and Enhancement of Crop Productivity

This compound acts as a biostimulant, a substance that can enhance plant growth and productivity, particularly under stressful conditions. horizonepublishing.comnotulaebiologicae.ro The application of chitosan and its derivatives has been shown to stimulate seed germination, improve nutrient uptake, and increase yields in various crops. nih.govnih.gov

The mechanisms by which this compound stimulates plant growth are multifaceted. It is believed to enhance the plant's natural defense systems, making it more resilient to both biotic and abiotic stresses. mdpi.com Furthermore, it can influence metabolic processes within the plant, leading to improved growth and development. nih.gov The structure of chitin (B13524) and chitosan fragments plays a crucial role in their bioactivity in agricultural applications. bohrium.com

Table 3: Effects of Chitosan as a Biostimulant on Various Crops

Crop Observed Effect Reference
Cucumber Stimulated seed germination and increased fresh weight of roots and shoots. nih.gov
Soybean Stimulated germination and increased yields. nih.gov
Wheat Enhanced growth and productivity in sandy soil. notulaebiologicae.ro

Biocidal Efficacy of this compound in Crop Protection Strategies

This compound, a derivative of chitosan, is gaining attention in agricultural research for its potential as a biopesticide. tidalgrowag.com Its biocidal properties stem from its ability to act against a wide range of plant pathogens, including fungi, bacteria, and viruses. mdpi.comnih.gov The mechanisms behind this efficacy are multifaceted and involve direct antimicrobial action as well as the elicitation of plant defense responses. nih.govmdpi.com

The direct antimicrobial action of chitosan and its oligomers like chitooctaose is linked to their polycationic nature. researchgate.net This positive charge is thought to interact with the negatively charged components of microbial cell membranes, leading to membrane disruption, leakage of intracellular contents, and ultimately, cell death. nih.gov Furthermore, it is suggested that these compounds can chelate essential nutrients and metal ions required for the growth of pathogens. mdpi.com Another proposed mechanism is the formation of a polymer film on the surface of pathogens, which inhibits the uptake of nutrients. mdpi.com

Research has demonstrated the effectiveness of chitosan against significant plant pathogens. For instance, studies have shown high efficacy against Phytophthora infestans, the pathogen responsible for late blight in potatoes and tomatoes. mdpi.com In both in vitro and in vivo experiments, chitosan exhibited a strong inhibitory effect on the pathogen's growth and development. mdpi.com The protective effect of chitosan has been observed to be comparable to some synthetic fungicides, with an inhibitory effect of up to 99.3% in certain conditions. mdpi.com

Beyond direct pathogen inhibition, this compound can induce systemic acquired resistance (SAR) in plants, a form of long-lasting, broad-spectrum defense. mdpi.com Application of chitosan has been observed to trigger various defense mechanisms in plants, including the synthesis of phytoalexins, pathogenesis-related (PR) proteins, and the strengthening of cell walls through lignification and callose formation. nih.govmdpi.com For example, tomato plants treated with chitosan have shown resistance to the tomato mosaic virus. mdpi.com

The following table summarizes the observed biocidal effects of chitosan against various plant pathogens, which provides a basis for the potential applications of this compound.

PathogenHost PlantObserved Effect of Chitosan
Phytophthora infestansPotato, TomatoHigh efficacy in suppressing pathogen development, with up to 99.3% protective effect. mdpi.com
Fusarium oxysporumDate PalmInhibition of hyphal growth. nih.gov
Botrytis cinereaVarious fruits and vegetablesInhibition of hyphal growth. nih.gov
Potato Virus X (PVX)PotatoInduction of resistance to the virus. mdpi.com
Tomato Mosaic VirusTomatoInduction of resistance and improved vegetative growth. mdpi.com

Soil Amendment Properties and Enhancement of Soil Microbiome Health

The application of chitinous materials like this compound as soil amendments is being explored for its potential to improve soil health and suppress soil-borne diseases. nih.govnih.gov These compounds can positively influence soil physicochemical properties and modulate the composition and activity of the soil microbiome. nih.govfrontiersin.org

Research has shown that chitin amendments can lead to an increase in soil pH, organic matter, and the availability of essential nutrients such as phosphorus and potassium. nih.govfrontiersin.org By providing a source of carbon and nitrogen, these amendments can stimulate the growth of beneficial microorganisms. nih.govfrontiersin.org This alteration of the soil environment can create conditions that are less favorable for plant pathogens. nih.gov

A key aspect of the soil amendment properties of this compound is its ability to selectively enhance populations of beneficial microbes. researchgate.net Studies have demonstrated that chitin application can increase the abundance of chitinolytic microorganisms, which can degrade the chitin-containing cell walls of pathogenic fungi. nih.gov This includes bacteria from the phyla Actinobacteria and Proteobacteria, and fungi such as Mortierella and Trichoderma. nih.govfrontiersin.org

The table below illustrates the impact of chitin amendments on soil properties and microbial populations based on research findings.

Soil ParameterEffect of Chitin AmendmentReference
Soil pHIncreased nih.govfrontiersin.org
Organic MatterIncreased nih.govahdb.org.uk
Available PhosphorusIncreased nih.govfrontiersin.org
Available PotassiumIncreased nih.govfrontiersin.org
Actinobacteria AbundanceIncreased nih.gov
Mortierella AbundanceIncreased nih.gov
Fusarium AbundanceDecreased nih.gov

This compound as a Cationic Agent in Water Treatment Research

In the field of water treatment, this compound is investigated for its role as a cationic polymer, making it effective in the removal of various contaminants. thepharmajournal.comresearchgate.net Its positively charged amino groups can interact with negatively charged particles, leading to coagulation and flocculation. researchgate.netresearchgate.net This property is valuable for the removal of suspended solids, colloids, and certain dissolved pollutants from water. thepharmajournal.comnih.gov

The mechanism of action in water treatment involves several processes, including charge neutralization, adsorption, and inter-particle bridging. researchgate.net As a cationic agent, this compound can neutralize the negative surface charges of particles like clay, silt, and microorganisms, causing them to aggregate and settle. researchgate.net The polymer chains can also adsorb onto the surfaces of multiple particles, forming bridges that lead to the formation of larger, more easily removable flocs. researchgate.net

Research has demonstrated the potential of chitosan and its derivatives in removing a variety of water contaminants. This includes:

Suspended Solids and Turbidity: Chitosan-based flocculants have been shown to be effective in reducing the turbidity of water by aggregating suspended particles. thepharmajournal.comdober.com

Heavy Metals: The amino and hydroxyl groups in the chitosan structure can chelate heavy metal ions such as chromium, copper, and lead, facilitating their removal from wastewater. kochi-tech.ac.jpnih.govmdpi.com

Organic Pollutants: Chitosan can also adsorb certain organic compounds and dyes. nih.gov

Microorganisms: Due to its antimicrobial properties, chitosan can help in the removal of bacteria and other microorganisms from water. thepharmajournal.com

The table below summarizes the applications of chitosan-based materials in water treatment research.

ContaminantRemoval MechanismReference
Suspended SolidsCoagulation, Flocculation thepharmajournal.comdober.com
Heavy Metals (e.g., Cr, Cu, Pb)Chelation, Adsorption kochi-tech.ac.jpnih.gov
Organic DyesAdsorption nih.gov
BacteriaAdsorption, Antimicrobial action thepharmajournal.com

Other Biotechnological and Industrial Research Applications of this compound

This compound in Food and Feed Additive Research (mechanistic studies, not product development)

The mechanistic actions of this compound are being studied for their potential applications as food and feed additives. usda.gov Research in this area focuses on understanding how these molecules interact with food components and physiological systems to potentially enhance food preservation and animal health. The antimicrobial properties of chitosan and its oligomers are a key area of investigation. mdpi.com By inhibiting the growth of spoilage microorganisms, they may extend the shelf life of food products. nih.gov

Application of this compound as Chromatographic and Immobilizing Media

The unique chemical structure of this compound makes it a subject of research for applications in chromatography and as a support for enzyme immobilization. researchgate.netnih.gov The presence of amino and hydroxyl groups provides active sites for the interaction and separation of various molecules in chromatographic processes. researchgate.net Chitosan-based materials have been investigated as stationary phases in different types of chromatography, including affinity chromatography. researchgate.net

As an immobilizing medium, this compound offers a biocompatible and stable matrix for attaching enzymes. nih.govnih.gov Enzyme immobilization can enhance enzyme stability, facilitate their recovery and reuse, and improve their performance in industrial processes. nih.govgoogle.com Research has explored the covalent attachment of enzymes like β-galactosidase and catalase to chitosan-based supports, demonstrating good storage stability and retained activity. nih.govmdpi.com

The following table provides examples of enzymes that have been studied for immobilization on chitosan-based materials.

EnzymeApplication AreaImmobilization OutcomeReference
β-GalactosidaseFood IndustryHigh activity and excellent storage stability. nih.gov
CatalaseIndustrial ProcessesEnhanced stability and reusability. mdpi.com
LipaseBiotechnologyHigh loading capacity and enhanced activity. nih.gov
TrypsinBiotechnologyHigh immobilization yield (up to 89%). google.com

Research on this compound as Analytical Reagents in Laboratory Settings

In laboratory settings, this compound is being investigated for its potential as an analytical reagent, particularly in the development of biosensors. nih.govnih.gov Its ability to form films and its biocompatibility make it a suitable component for creating stable and sensitive sensor surfaces. nih.govmdpi.com The functional groups on the chitooctaose molecule can be used to immobilize biorecognition elements such as enzymes and antibodies. nih.govresearchgate.net

Chitosan-based biosensors are being developed for the detection of a wide range of analytes, including glucose, glycerol, and various pharmaceuticals. nih.govnih.govmdpi.com The principle of these sensors often involves the enzymatic conversion of the target analyte into a product that can be detected electrochemically. nih.gov The chitosan matrix helps to maintain the activity of the immobilized enzyme and facilitates the transfer of electrons to the electrode surface. nih.gov Research is ongoing to improve the sensitivity, selectivity, and stability of these analytical devices. nih.gov

Future Directions and Unresolved Research Challenges for Chitooctaose Hydrochloride

Standardized Production and Characterization Protocols for Consistent Chitooctaose (B12847682) Hydrochloride Materials

A significant hurdle in advancing chitooctaose hydrochloride research is the lack of standardized production and characterization protocols. The generation of chito-oligosaccharides (COS) through methods like acid or enzymatic hydrolysis of chitosan (B1678972) often results in a heterogeneous mixture of oligomers with varying degrees of polymerization (DP). mdpi.comnih.gov Obtaining a pure fraction of chitooctaose requires sophisticated separation techniques, such as gel filtration, ultrafiltration, and ion-exchange chromatography. mdpi.com The development of more selective and efficient production methods is crucial for ensuring the consistency and reproducibility of research findings.

Enzymatic hydrolysis, utilizing specific chitosanases, is a promising approach for more controlled depolymerization. researchgate.netpreprints.org However, the reaction conditions, including enzyme concentration, substrate concentration, temperature, and pH, significantly influence the final product distribution. researchgate.net Future research should focus on optimizing these parameters to maximize the yield of chitooctaose. Furthermore, establishing standardized characterization techniques is equally important. While methods like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are employed for analyzing COS, detailed and universally accepted protocols for this compound are needed to ensure material consistency across different studies. researchgate.netresearchgate.netbohrium.comnih.gov

Table 1: Key Parameters for Optimization in Enzymatic Production of this compound

ParameterImportanceFuture Research Focus
Enzyme Specificity Determines the cleavage sites on the chitosan polymer, influencing the DP of the resulting oligosaccharides.Screening and engineering of chitosanases with high specificity for producing chitooctaose.
Reaction Time Affects the extent of hydrolysis and the distribution of oligomer sizes.Real-time monitoring of the hydrolysis process to stop the reaction at the optimal point for chitooctaose yield.
Substrate Characteristics The molecular weight and degree of deacetylation of the initial chitosan impact the efficiency of enzymatic hydrolysis.Defining the optimal starting chitosan material for chitooctaose production.
Purification Method Crucial for isolating chitooctaose from the mixture of other oligosaccharides.Development of scalable and cost-effective purification strategies, potentially involving membrane filtration or advanced chromatography.

In-depth Elucidation of Molecular Recognition and Structure-Function Relationships of this compound

Understanding how this compound interacts with biological systems at a molecular level is fundamental to harnessing its potential. The biological activities of chito-oligosaccharides are known to be dependent on their degree of polymerization. nih.gov Chitooctaose, with its defined structure, provides an excellent model to study these structure-function relationships.

In plants, chitin (B13524) and its oligomers are recognized as microbe-associated molecular patterns (MAMPs), triggering immune responses. nih.gov Studies have shown that chitooctaose can induce defense-related gene expression in plants like Arabidopsis. nih.gov The interaction is mediated by specific LysM receptor-like kinases (LysM-RLKs) on the plant cell surface. nih.gov However, the precise binding kinetics and conformational changes that occur upon the binding of chitooctaose to these receptors require further investigation. High-resolution structural studies, such as X-ray crystallography or cryo-electron microscopy, of chitooctaose in complex with its receptors would provide invaluable insights.

Similarly, the antimicrobial and anti-inflammatory properties of chito-oligosaccharides are of significant interest. The exact mechanisms by which chitooctaose exerts these effects are not fully understood. Research is needed to identify its specific molecular targets in microbial and mammalian cells.

Table 2: Research Questions in Molecular Recognition of this compound

Research AreaKey Unanswered Questions
Plant Immunity What is the precise binding affinity and stoichiometry of chitooctaose to different plant LysM receptors? How does chitooctaose binding trigger downstream signaling cascades?
Antimicrobial Activity What are the specific molecular targets of chitooctaose on bacterial and fungal cell surfaces or within the cells? Does it primarily disrupt membrane integrity or interfere with cellular processes?
Mammalian Cell Interactions Which receptors on mammalian cells recognize chitooctaose to mediate its anti-inflammatory and immunomodulatory effects? What are the downstream signaling pathways activated?

Integrative Approaches with Nanotechnology, Artificial Intelligence, and Machine Learning for this compound Research

The convergence of this compound research with cutting-edge fields like nanotechnology, artificial intelligence (AI), and machine learning (ML) holds immense promise for accelerating discoveries and developing novel applications.

Nanotechnology: Chitosan-based nanomaterials are extensively explored for biomedical applications, particularly in drug delivery. mdpi.comnih.govresearchgate.netnih.govhrpub.orgmdpi.comdntb.gov.ua this compound, with its defined structure and positive charge, can be used to create highly uniform nanoparticles for targeted drug and gene delivery. nih.govkorea.ac.kr Future research should focus on synthesizing and characterizing chitooctaose-based nanoparticles and evaluating their efficacy and safety for specific therapeutic applications. nih.gov The precise control over particle size and surface chemistry afforded by using a defined oligomer like chitooctaose could lead to more effective and predictable delivery systems.

Artificial Intelligence and Machine Learning: AI and ML are powerful tools for analyzing complex biological data and predicting structure-activity relationships. nih.govijcrt.orgresearchgate.netresearchgate.netnih.gov These technologies can be applied to:

Predict Bioactivity: Machine learning models can be trained on existing data to predict the biological activities of chitooctaose and its derivatives, guiding the design of new functional molecules. ijcrt.orgresearchgate.netnih.gov

Analyze Structure-Function Relationships: AI can help decipher the complex relationships between the structural features of chitooctaose and its biological functions.

Optimize Production: Machine learning algorithms could be used to optimize the enzymatic production of chitooctaose by modeling the complex interplay of various reaction parameters.

The integration of AI and ML will require the generation of large, high-quality datasets on the physicochemical properties and biological activities of this compound.

Exploration of Novel Interdisciplinary Applications and Translational Research Pathways for this compound

The unique properties of this compound open up possibilities for a wide range of interdisciplinary applications. Beyond its established roles in agriculture and biomedicine, its potential in fields such as food science, cosmetics, and environmental science remains largely unexplored.

Translational research is key to moving promising laboratory findings into real-world applications. For this compound, this involves:

Preclinical Studies: Rigorous preclinical studies are necessary to evaluate the efficacy and safety of chitooctaose-based therapies for specific diseases.

Biomaterial Development: Developing and testing chitooctaose-based biomaterials for applications like wound healing, tissue engineering, and medical implants.

Agricultural Formulations: Creating stable and effective formulations of chitooctaose for use as a biopesticide or plant growth promoter.

Collaboration between academic researchers, industry partners, and regulatory agencies will be crucial for the successful translation of this compound research.

Addressing Scalability and Cost-Effectiveness in Advanced this compound Production for Research

For this compound to be widely adopted in research and eventually in commercial applications, its production must be scalable and cost-effective. Current methods for producing pure chito-oligosaccharides are often expensive and not easily scalable. mdpi.com

Future research should focus on:

Improving Enzymatic Production: Developing more efficient and stable chitosanases and optimizing bioreactor conditions for continuous production can reduce costs. researchgate.net

Exploring Alternative Sources: Investigating alternative and sustainable sources of chitin, such as fungal mycelia, could provide a more economical starting material. jchemrev.comresearchgate.net

Process Optimization: Streamlining the entire production process, from chitosan extraction to the purification of chitooctaose, is essential for improving economic viability.

A thorough economic analysis of different production strategies is needed to identify the most promising routes for large-scale and cost-effective manufacturing.

Comparative Studies of this compound with other Chito-Oligomers and Related Polysaccharides

To fully appreciate the unique properties of this compound, comprehensive comparative studies are essential. These studies should compare its biological and physicochemical properties with:

Other Chito-Oligomers: Direct comparisons with other well-defined chito-oligomers (e.g., chitohexaose, chitotetraose) will help to elucidate the precise influence of the degree of polymerization on activity.

Chitosan: Comparing chitooctaose to its parent polymer, chitosan, will highlight the advantages of using a shorter, more soluble oligomer. nih.govnih.gov

Other Polysaccharides: Contrasting chitooctaose with other bioactive polysaccharides will provide a broader context for its potential applications and mechanisms of action.

These comparative studies will provide a clearer understanding of the specific advantages and potential niches for this compound in various applications.

Q & A

Q. What controls are essential for chitooctaose-related bioassays?

  • Methodological Answer :
  • Negative Controls : Use chitin monomers (e.g., N-acetylglucosamine) to rule out nonspecific immune activation .
  • Pharmacological Inhibitors : Include treatments with kinase inhibitors (e.g., staurosporine for MAPKK) to dissect signaling pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.